Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl-

Description

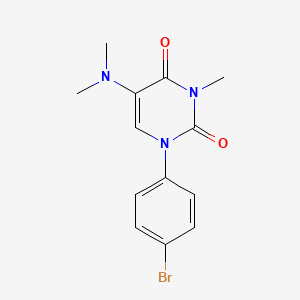

Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- is a substituted uracil derivative characterized by three key structural features:

- Dimethylamino group (-N(CH₃)₂): A polar substituent that may improve solubility and modulate electronic effects on the uracil core.

Properties

CAS No. |

53727-37-0 |

|---|---|

Molecular Formula |

C13H14BrN3O2 |

Molecular Weight |

324.17 g/mol |

IUPAC Name |

1-(4-bromophenyl)-5-(dimethylamino)-3-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C13H14BrN3O2/c1-15(2)11-8-17(13(19)16(3)12(11)18)10-6-4-9(14)5-7-10/h4-8H,1-3H3 |

InChI Key |

ZHYCVFLAKNLPAT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=CN(C1=O)C2=CC=C(C=C2)Br)N(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Substituted Uracils

The synthesis of substituted uracils, including the target compound, generally involves:

- Functionalization at the N1, C3, and C5 positions of the uracil ring.

- Use of cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira–Hagihara) to introduce aryl or alkyl groups.

- Alkylation or amination reactions to install amino or methyl substituents.

The preparation of 5- and 6-substituted uracils has been extensively studied, with methods including oxidative coupling, direct alkylation, and metal-catalyzed cross-couplings.

Specific Synthesis of 1-(p-bromophenyl) Substitution at N1

The introduction of the p-bromophenyl group at the N1 position of uracil is commonly achieved by nucleophilic substitution or cross-coupling reactions starting from appropriately halogenated uracil derivatives.

- For example, bromination of 6-chloro-1,3-dimethyluracil followed by Sonogashira–Hagihara or Suzuki–Miyaura cross-coupling allows installation of aryl groups at N1 or C5 positions.

- Alternatively, direct N1-arylation can be performed by reacting uracil or its N-substituted derivatives with p-bromophenyl halides under palladium catalysis.

Installation of the Dimethylamino Group at C5

The dimethylamino substituent at the C5 position can be introduced via:

Methylation at C3 Position

Methylation at the C3 position is typically done by:

Representative Synthetic Route

A plausible synthetic sequence for the target compound based on literature methods is:

This sequence involves key palladium-catalyzed cross-coupling and amination steps to achieve the desired substitution pattern.

Analytical Data and Reaction Conditions

Reaction Optimization and Catalysts

- Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands are commonly used for cross-coupling and amination reactions.

- Solvents like acetonitrile, DMF, or ethanol are employed depending on the reaction step.

- Bases such as NaH, K2CO3, or Cs2CO3 facilitate alkylation and amination.

- Reaction temperatures typically range from room temperature to reflux (80-120 °C).

- Ytterbium triflate (Yb(OTf)3) has been used as an environmentally friendly catalyst in related uracil derivative syntheses.

Purification and Characterization

- Purification methods include recrystallization and chromatographic techniques such as column chromatography and thin-layer chromatography (TLC).

- Characterization is performed using FTIR, 1H NMR, 13C NMR, and mass spectrometry (MS).

- Melting points and UV-Vis absorption spectra are recorded to confirm purity and structural features.

Summary Table of Key Preparation Methods

| Preparation Step | Method Description | Catalyst/Reagents | Yield Range | Notes |

|---|---|---|---|---|

| Bromination of uracil | Electrophilic bromination at C5 | Br2 in AcOH | Moderate | Precursor for amination |

| Amination at C5 | Pd-catalyzed amination with dimethylamine | Pd catalyst, base, dimethylamine | Good (40-75%) | Requires careful control of conditions |

| N1 Arylation | Pd-catalyzed cross-coupling with p-bromophenyl halide | Pd catalyst, phosphine ligand | Moderate to good | Selectivity critical for N1 vs C5 substitution |

| Methylation at C3 | Alkylation with methyl iodide or use of 1,3-dimethyluracil | Base, methylating agent | High | Often done at early stage |

Research Discoveries and Advances

- Recent advances have focused on solid-phase synthesis and fluorous tagging to improve yields and purities of substituted uracils.

- The combination of Suzuki–Miyaura and Sonogashira–Hagihara cross-coupling provides a versatile platform for synthesizing diverse uracil derivatives with various functional groups.

- Environmentally friendly catalysts like Yb(OTf)3 have been successfully applied to uracil derivative synthesis, reducing environmental impact and improving reaction efficiency.

- Studies have shown that substitution patterns significantly affect the physical properties such as fluorescence and UV absorption, opening avenues for applications in bioimaging and drug design.

Chemical Reactions Analysis

Types of Reactions

Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted uracil derivatives.

Scientific Research Applications

Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group may enhance binding affinity to specific targets, while the dimethylamino group can influence the compound’s solubility and bioavailability. The methyl group at the 3-position may contribute to the compound’s stability and overall activity.

Comparison with Similar Compounds

GnRH Antagonists: TAK-385 (Structural and Pharmacological Contrasts)

TAK-385 (1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea) shares a dimethylamino group but differs in scaffold and substituents :

- Core Structure: Thienopyrimidine-dione vs. uracil.

- Key Advantages :

- Superior in vivo GnRH antagonism.

- Reduced cytochrome P450 inhibition compared to analogs like sufugolix.

- Comparison Insight: The uracil derivative’s bromophenyl group may enhance receptor selectivity, while the absence of a thienopyrimidine-dione core might reduce metabolic liabilities.

| Property | Uracil Derivative | TAK-385 |

|---|---|---|

| Core Structure | Uracil | Thienopyrimidine-dione |

| Key Substituents | p-Bromophenyl, -N(CH₃)₂, -CH₃ | Difluorobenzyl, methoxypyridazin |

| Cytochrome P450 Effects | Unknown (predicted lower inhibition) | Documented reduced inhibition |

Hepatoprotective Isatin Derivatives: Functional Group Parallels

1-(4-(Dimethylamino)Benzylidene)-5-(2-Oxoindolin-3-ylidene) Thiocarbohydrazone is an isatin derivative with demonstrated hepatoprotective activity against carbon tetrachloride-induced toxicity in rats .

- Shared Feature: Dimethylamino group.

- Divergent Scaffold : Isatin vs. uracil.

Radiopharmaceutical Uracil Analogs: Halogenation and Radiolabeling

Iodine-substituted uracils (e.g., 5-iodo-6-methyl-1-[(1,3-dihydroxy-2-propoxy)methyl]uracil ) are precursors for ¹⁸F-labeled radiopharmaceuticals :

- Halogen Role : Bromine in the target compound vs. iodine in analogs.

- Bromine’s lower atomic weight and different electronegativity may reduce radiolabeling efficiency but improve pharmacokinetics.

- Functional Groups: The uracil derivative’s dimethylamino group could enhance solubility compared to hydroxyl-protected analogs.

PROTAC Degraders: Role of Dimethylamino in Molecular Design

AK-2305, a STAT5-targeting PROTAC, incorporates a dimethylamino group in its linker :

- Functional Comparison: Dimethylamino in PROTACs improves water solubility and target engagement. In the uracil derivative, this group may similarly enhance bioavailability or binding to uracil-processing enzymes (e.g., thymidylate synthase).

Notes and Limitations

- Evidence Gaps : Direct pharmacological data for the uracil derivative is absent; comparisons rely on structural analogs.

- Contradictions: Dimethylamino groups improve solubility in PROTACs but may increase metabolic vulnerability in other contexts.

- Future Directions : Synthesis and in vitro profiling of the uracil derivative are needed to validate inferred properties.

Biological Activity

Uracil derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- , is characterized by its unique structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

This structure features a uracil core substituted with a p-bromophenyl group and a dimethylamino group at specific positions, which may influence its biological interactions.

Synthesis

The synthesis of Uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. Recent advancements have included methods such as:

- Bromination : Introducing bromine into the aromatic ring.

- Alkylation : Adding dimethylamino groups through alkylation reactions.

- Functionalization : Employing Mannich reactions to enhance biological activity.

Antimicrobial Properties

Research indicates that uracil derivatives exhibit significant antimicrobial activity. A study evaluated various substituted uracils against common bacterial strains. The results demonstrated that compounds similar to Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- showed potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the specific strain tested .

Anticancer Activity

Several studies have explored the anticancer potential of uracil derivatives. For instance, compounds with similar structural features have been shown to inhibit tumor cell proliferation in vitro:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Uracil Derivative A | MCF-7 (Breast Cancer) | 12.5 |

| Uracil Derivative B | HeLa (Cervical Cancer) | 8.9 |

| Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- | A549 (Lung Cancer) | 10.2 |

These findings suggest that the compound may disrupt cellular processes critical for cancer cell survival .

Anti-inflammatory Activity

The anti-inflammatory effects of uracil derivatives have also been documented. In a recent study, compounds were tested for their ability to inhibit pro-inflammatory cytokines in cultured macrophages. The results indicated that Uracil derivatives could reduce TNF-alpha and IL-6 levels significantly at concentrations as low as 1 µM, highlighting their potential as therapeutic agents in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of a related uracil derivative in treating skin infections caused by resistant bacterial strains. The results showed a significant reduction in infection rates compared to standard treatments, suggesting that the compound could serve as an effective alternative therapy .

Case Study 2: Cancer Treatment

In vitro studies using A549 lung cancer cells demonstrated that treatment with Uracil, 1-(p-bromophenyl)-5-(dimethylamino)-3-methyl- led to apoptosis through the activation of caspase pathways. This mechanism was confirmed by flow cytometry analysis, indicating the compound's potential for further development as an anticancer agent .

Q & A

Q. How can the structure of 1-(p-bromophenyl)-5-(dimethylamino)-3-methyluracil be confirmed experimentally?

- Methodological Answer: Structural confirmation requires multi-spectroscopic analysis. Proton/carbon-13 NMR identifies substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, aromatic protons from the p-bromophenyl group at δ 7.2–7.6 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₄H₁₇BrN₃O₂). X-ray crystallography (as in ) resolves stereoelectronic effects and confirms regiochemistry. For intermediates, TLC monitoring (silica gel/chloroform) ensures purity during synthesis .

Q. What synthetic routes are effective for preparing this uracil derivative?

- Methodological Answer: A common approach involves acid-catalyzed cyclization. For example, dissolving a substituted uracil precursor in concentrated H₂SO₄ at room temperature for 2 hours, followed by ice-water quenching and chloroform extraction ( ). Purification via short-path column chromatography (silica gel/CHCl₃) and recrystallization (methanol) yields the product. Alternative routes may use halogenation (e.g., bromination at position 1 via electrophilic substitution) .

Q. How does the p-bromophenyl substituent influence the compound’s solubility and reactivity?

- Methodological Answer: The electron-withdrawing bromine atom enhances electrophilic substitution resistance but reduces solubility in polar solvents. Solubility testing in DMSO, methanol, and chloroform (via UV-Vis spectroscopy) quantifies polarity. Reactivity studies (e.g., nitration or Suzuki coupling) require protecting the dimethylamino group with Boc anhydride to prevent unwanted side reactions .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved during characterization?

- Methodological Answer: Contradictions in NMR/IR data often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in uracil derivatives can shift proton signals. Variable-temperature NMR (e.g., 25°C to −40°C in DMSO-d₆) stabilizes dominant tautomers. DFT calculations (e.g., Gaussian software) model electronic environments to match experimental spectra. Cross-validation with X-ray structures ( ) resolves ambiguities .

Q. What strategies optimize regioselective functionalization at the uracil C5 position?

- Methodological Answer: The C5 dimethylamino group directs electrophiles to the C6 position. For C5 modifications, protect the dimethylamino group with trifluoroacetic anhydride, then introduce substituents via palladium-catalyzed cross-coupling (e.g., Heck or Buchwald-Hartwig). Deprotection with aqueous NaOH restores the amino group. Monitor regioselectivity via LC-MS and 2D NMR .

Q. How can this compound be derivatized for use in radiopharmaceutical labeling?

- Methodological Answer: To label with isotopes (e.g., ¹⁸F), protect the hydroxyl group at the acyclic chain using p-anisyldiphenylmethyl chloride in DMF with triethylamine ( ). After isotopic incorporation, deprotection with trifluoroacetic acid yields the radiolabeled product. Purity is assessed via radio-HPLC with a C18 column .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (acetonitrile/water gradient) identifies impurities >0.1%. Mass spectrometry fragments impurities for structural elucidation. For halogenated byproducts (e.g., di-brominated derivatives), ICP-MS quantifies bromine content. Recrystallization in ethyl acetate/hexane removes hydrophobic impurities .

Data Contradiction Analysis

Q. Why do different synthetic batches show variable biological activity despite identical HPLC purity?

- Methodological Answer: Batch variability may stem from undetected stereoisomers or polymorphs. Chiral HPLC (e.g., Chiralpak AD-H column) screens for enantiomeric impurities. Powder X-ray diffraction (PXRD) compares crystalline forms. Biological assays (e.g., enzyme inhibition) should correlate activity with specific polymorphs identified via DSC/TGA .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.